Ethyl 2-amino-1-hydroxy-6-methoxy-1H-indole-3-carboxylate
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Overview
Description
Ethyl 2-amino-1-hydroxy-6-methoxy-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of Ethyl 2-amino-1-hydroxy-6-methoxy-1H-indole-3-carboxylate typically involves the construction of the indole ring system followed by functional group modifications. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Industrial production methods often utilize palladium-catalyzed intramolecular oxidative coupling reactions to achieve high yields and purity .
Chemical Reactions Analysis
Ethyl 2-amino-1-hydroxy-6-methoxy-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include substituted indoles and quinonoid derivatives .
Scientific Research Applications
Ethyl 2-amino-1-hydroxy-6-methoxy-1H-indole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-1-hydroxy-6-methoxy-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in antiviral or anticancer activities .
Comparison with Similar Compounds
Ethyl 2-amino-1-hydroxy-6-methoxy-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: Exhibits significant antiviral properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
65547-94-6 |
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Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
ethyl 2-amino-1-hydroxy-6-methoxyindole-3-carboxylate |
InChI |
InChI=1S/C12H14N2O4/c1-3-18-12(15)10-8-5-4-7(17-2)6-9(8)14(16)11(10)13/h4-6,16H,3,13H2,1-2H3 |
InChI Key |
WTAXRCOYEKHDOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=CC(=C2)OC)O)N |
Origin of Product |
United States |
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